12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-(3,4-Dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a benzimidazoquinazolinone derivative characterized by a fused tricyclic scaffold. This compound features a 3,4-dimethoxyphenyl substituent at the C12 position, which distinguishes it from other analogs. Its synthesis typically involves multicomponent reactions (MCRs) under solvent-free or catalytic conditions, often employing aldehydes, 1,3-diketones, and heterocyclic amines .
Properties
IUPAC Name |
12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-18-11-10-13(12-19(18)28-2)21-20-15(7-5-9-17(20)26)24-22-23-14-6-3-4-8-16(14)25(21)22/h3-4,6,8,10-12,21H,5,7,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIRZANOODVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic molecule that belongs to the class of benzimidazole and quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its interaction capabilities with various biological targets.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- Key Functional Groups : Benzimidazole ring, quinazolinone moiety, and methoxy groups.
Biological Activities
Research has indicated that compounds similar to 12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole and quinazoline can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : These compounds often demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain derivatives have been found to reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
-
Anticancer Activity
- A study investigated the effects of similar compounds on various cancer cell lines. The results indicated that the tested compound exhibited cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
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Antimicrobial Effects
- Another research focused on the antimicrobial activity of related benzimidazole derivatives. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
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Anti-inflammatory Mechanism
- A docking study revealed that the compound effectively binds to cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent. The binding affinity was calculated using molecular docking simulations, showing a favorable interaction profile.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibits COX enzyme activity |
Mechanistic Insights
The biological activity is believed to stem from several mechanisms:
- The quinazolinone core interacts with DNA and enzymes involved in cell cycle regulation.
- The dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- Molecular docking studies suggest that the compound may act as a competitive inhibitor for specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Substituent Variations and Structural Analogues
Benzimidazoquinazolinones differ primarily in substituents at C3, C12, and the presence of stereocenters. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., 4-Cl, 4-F) enhance metabolic stability but may reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3,4-dimethoxy) improve solubility and interaction with biological targets .
Stereochemical Considerations
Compounds like (3R,12S)-12-(4-fluorophenyl)-3-methyl derivatives highlight the role of stereocenters in binding affinity. The target compound’s 3,4-dimethoxyphenyl group may induce planar chirality, though this requires validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
